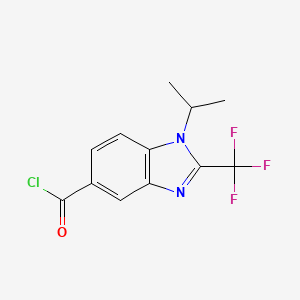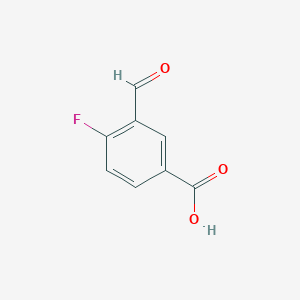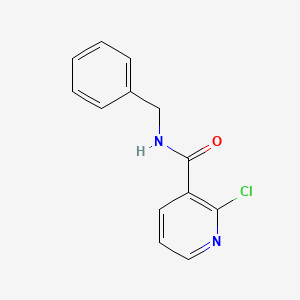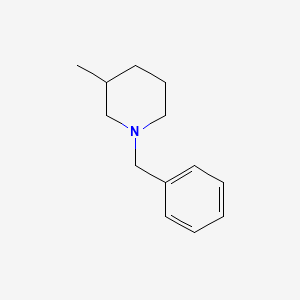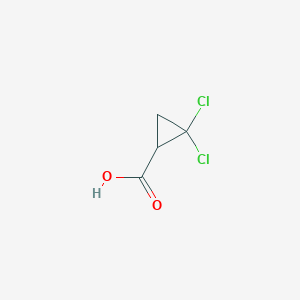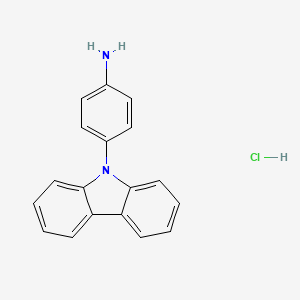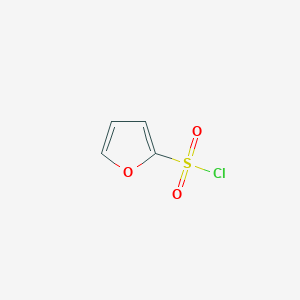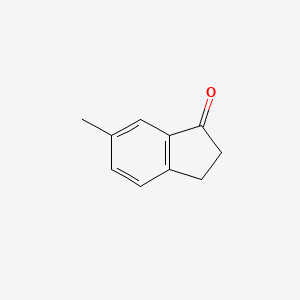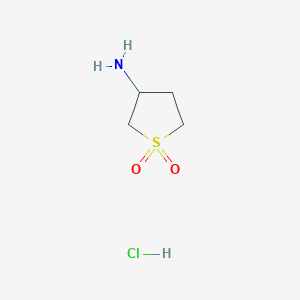![molecular formula C10H8F3N3O2 B1306252 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 876708-65-5](/img/structure/B1306252.png)
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Übersicht
Beschreibung
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8F3N3O2 and its molecular weight is 259.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been utilized in the synthesis of various compounds. For instance, a derivative compound with biological activity against cancer cell lines was synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate through a process involving cyclization and saponification (Liu et al., 2016).
Fluorescent Molecule Synthesis
This compound's reactivity has been exploited in the synthesis of novel fluorescent molecules. One such example is its transformation into a unique fluorophore with many binding sites, demonstrating stronger fluorescence intensity compared to its methyl analogue (Wu et al., 2006).
Regioselective Synthesis
The compound plays a role in the regioselective synthesis of pyrazolo[1,5-c]pyrimidines. This process involves reactions with aminoguanidine, yielding derivatives with specific trifluoromethyl or difluoromethyl groups (Usachev et al., 2012).
Biological Interest Synthesis
A two-step synthesis process has been reported, starting from 3-aminopyrazoles, to create a library of new fluorinated pyrazolo[1,5-a]pyrimidines of biological interest (Jismy et al., 2018).
Precursor in Cross-Coupling Reactions
It has been used as a precursor in Sonogashira-type cross-coupling reactions for obtaining various condensed pyrazoles, demonstrating its versatility in synthesizing complex organic compounds (Arbačiauskienė et al., 2011).
Antitumor Activity Research
Research has also been conducted on derivatives of this compound for their potential antitumor activities, highlighting its importance in medicinal chemistry (Xin, 2012).
Wirkmechanismus
Target of Action
Related compounds have been shown to have antimicrobial activity , suggesting potential targets within microbial cells.
Mode of Action
It’s worth noting that related pyrazolo[1,5-a]pyrimidines have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal effects .
Biochemical Pathways
Given the broad range of biological activities associated with related compounds, it is likely that multiple pathways are affected .
Result of Action
Related compounds have been shown to have antimicrobial activity , suggesting that this compound may also have similar effects.
Action Environment
It’s worth noting that the synthesis of related compounds has been achieved using deep eutectic solvents, which offer several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .
Biochemische Analyse
Biochemical Properties
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (Chk1). These interactions are crucial for regulating cell cycle progression and DNA damage response . The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in cancer treatment. Additionally, this compound exhibits binding affinity to receptors, enhancing its metabolic stability and lipophilicity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been reported to exhibit cytotoxicity against various cancer cell lines, including HeLa cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an inhibitor of BRAF kinase and Aurora-A kinase, which are involved in cell proliferation and survival . These inhibitory effects lead to the suppression of cancer cell growth and induction of apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This inhibition is often achieved through competitive binding, where the compound competes with natural substrates for enzyme binding sites. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and suppressing tumor growth . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to exert its effects on gene expression or to the cytoplasm to interact with signaling proteins .
Eigenschaften
IUPAC Name |
5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h3-4H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTFRVOFOXGPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153450 | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876708-65-5 | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876708-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


